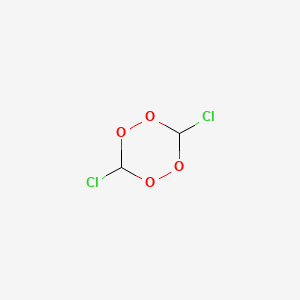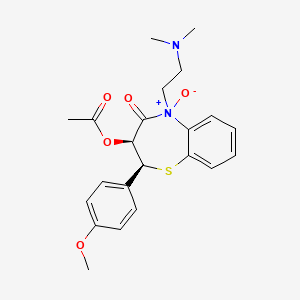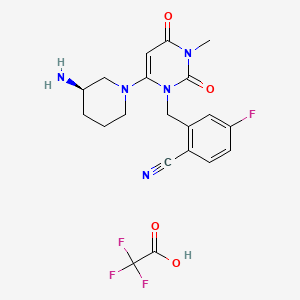![molecular formula C11H16N2O B587811 N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide CAS No. 1391052-81-5](/img/new.no-structure.jpg)
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of the pyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide typically involves the reaction of N-methyl-2-(3-pyridinyl)ethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N-methyl-2-(3-pyridinyl)ethylamine+acetic anhydride→this compound+acetic acid
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atom. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines.
Substitution: The pyridine ring in this compound can participate in electrophilic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nitrating agents
Major Products Formed:
Oxidation: Formation of N-oxide derivatives
Reduction: Formation of corresponding amines
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide can be compared with other similar compounds, such as:
N-Methyl-N-[1-methyl-2-(2-pyridinyl)ethyl]-acetamide: Similar structure but with the pyridine ring in a different position.
N-Methyl-N-[1-methyl-2-(4-pyridinyl)ethyl]-acetamide: Similar structure but with the pyridine ring in the para position.
N-Methyl-N-[1-methyl-2-(3-quinolinyl)ethyl]-acetamide: Contains a quinoline ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1391052-81-5 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
N-methyl-N-(1-pyridin-3-ylpropan-2-yl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-9(13(3)10(2)14)7-11-5-4-6-12-8-11/h4-6,8-9H,7H2,1-3H3 |
Clé InChI |
MGJWDNPGWOKMDG-UHFFFAOYSA-N |
SMILES |
CC(CC1=CN=CC=C1)N(C)C(=O)C |
SMILES canonique |
CC(CC1=CN=CC=C1)N(C)C(=O)C |
Synonymes |
N-Methyl-N-[1-methyl-2-(3-pyridyl)ethyl]-acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










